N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(4-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group at the 2-position and a nitrophenoxy group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(4-nitrophenoxy)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The methyl group is introduced at the 2-position of the thiazole ring through alkylation reactions.
Attachment of the Nitrophenoxy Group: The nitrophenoxy group is attached to the acetamide moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(4-nitrophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the nitrophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(4-nitrophenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It may inhibit or activate specific biochemical pathways, resulting in therapeutic effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(4-nitrophenoxy)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives. Its combination of a nitrophenoxy group and a thiazole ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H13N3O4S |
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Molecular Weight |
307.33 g/mol |
IUPAC Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C13H13N3O4S/c1-9-15-10(8-21-9)6-14-13(17)7-20-12-4-2-11(3-5-12)16(18)19/h2-5,8H,6-7H2,1H3,(H,14,17) |
InChI Key |
PSWINSOWGVYBDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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